
N1-(2-fluorophenyl)-N2-isopropyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-fluorophenyl)-N2-isopropyloxalamide” is a compound that contains a fluorophenyl group and an isopropyloxalamide group. The presence of the fluorine atom could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorine atom could potentially influence the compound’s molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Chemical Syntheses and Characterizations
Research into the synthesis and analytical characterization of related chemical compounds, such as 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine, provides insights into methodologies that could be applied to study N1-(2-fluorophenyl)-N2-isopropyloxalamide. These studies focus on the synthesis of isomers and their comprehensive analytical characterizations, employing techniques such as mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy (Dybek et al., 2019).
Fluorescent Gene Vectors and Bioimaging
The development of star polycations with perylene diimide as the central fluorophore for use in fluorescent tracing and imaging during gene delivery illustrates the potential of fluorescent compounds in bioimaging and medical research (You et al., 2014).
Fluorescence Sensors
The creation of coumarin-based fluorogenic probes for selectively detecting metal ions showcases the application of chemical compounds in designing fluorescence sensors. Such research underscores the importance of chemical specificity and the potential for N1-(2-fluorophenyl)-N2-isopropyloxalamide to be used in similar sensor applications (Jung et al., 2009).
Material Science and Luminescence
Investigations into the luminescent properties of gold(I) carbenes derived from 2-pyridylisocyanide complexes demonstrate the compound's potential in materials science, particularly in the development of luminescent materials (Bartolomé et al., 2008).
Therapeutic Applications
Research into the metabolic pathways and the detection of metabolites of pharmaceutical compounds, such as flutamide, provides a framework for understanding how N1-(2-fluorophenyl)-N2-isopropyloxalamide could be studied for its metabolic profile and potential therapeutic applications (Goda et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-7(2)13-10(15)11(16)14-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSRAGKYTMRIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-fluorophenyl)-N2-isopropyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)
![9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2690979.png)
![[2-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2690980.png)
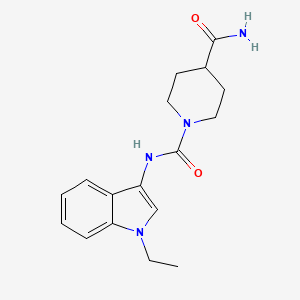
![2-Ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2690990.png)
![4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B2690991.png)
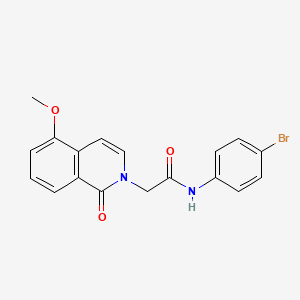

![3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690995.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2690996.png)
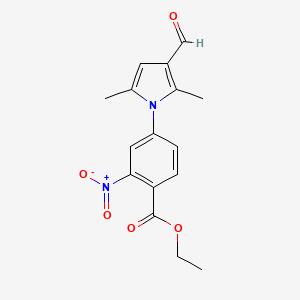
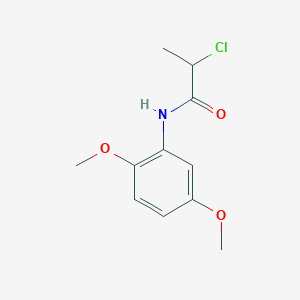
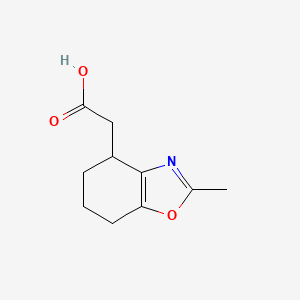
![Ethyl 6-isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2691000.png)